molecular formula 404.10 B606621 CG500354 CAS No. 1869949-14-3

CG500354

Cat. No. B606621
M. Wt: 404.43
InChI Key: QUWJMOWHKOSCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CG500354 is a novel inducer of neural differentiation and growth arrest in human primary GBM-derived cells, playing a tumor-suppressive role via cAMP/CREB signaling pathway.

Scientific Research Applications

Growth Arrest and Forced Differentiation in Glioblastoma Multiforme

CG500354 has been investigated for its potential in treating glioblastoma multiforme (GBM), a highly malignant brain tumor. A study by Kang et al. (2014) showed that CG500354 induces growth arrest and neural differentiation in CD133-expressing human primary GBM cells. This process is mediated through the cell cycle regulators and the cAMP/CREB signaling pathway, suggesting CG500354's potential in brain tumor therapy (Kang et al., 2014).

Coarse-Grained Molecular Simulations

While not directly related to CG500354, research on coarse-grained (CG) simulations in biomolecular research provides context for the broader field in which CG500354 is studied. Takada (2012) discussed the increasing use of CG models for proteins and nucleic acids, highlighting the balance between structure-based and physico-chemical terms in these simulations (Takada, 2012).

Comparative Genomic Hybridization (CGH)

The technology of comparative genomic hybridization, abbreviated as CGH, is relevant to understanding the genomic context in which CG500354 operates. CGH is a powerful method for analyzing DNA sequence copy number changes in tumors and has been optimized for solid tumors (Kallioniemi et al., 1994). This technology is crucial for understanding the genetic landscape of diseases like GBM, where CG500354 is being studied.

Chemical-Genomic Profiling in Drug Target Identification

Chemical-genomic profiling is a significant approach for identifying drug targets and studying drug action mechanisms. Andrusiak et al. (2012) highlighted the importance of this method in cross-species technologies and its application in drug-synergy screens, which could be relevant for understanding and enhancing the efficacy of compounds like CG500354 in cancer treatment (Andrusiak et al., 2012).

Visualization and Steering Framework for Computational Grids

While not directly related to CG500354, the development of visualization and steering frameworks in computational grids, as discussed by Riedel et al. (2007), is part of the broader scientific infrastructure supporting complex drug research and analysis (Riedel et al., 2007). This technology could support the computational aspects of researching CG500354's applications.

properties

CAS RN

1869949-14-3

Product Name

CG500354

Molecular Formula

404.10

Molecular Weight

404.43

IUPAC Name

4-[[4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-thiazolyl]amino]-phenol

InChI

InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24)

InChI Key

QUWJMOWHKOSCQS-UHFFFAOYSA-N

SMILES

OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CG500354;  CG-500354;  CG 500354.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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